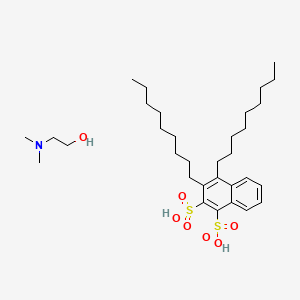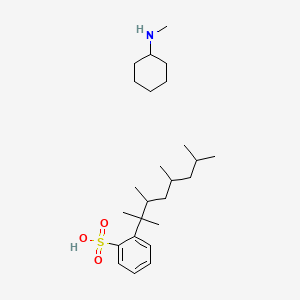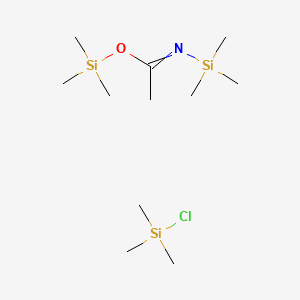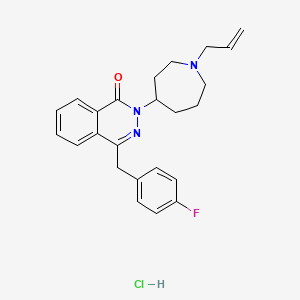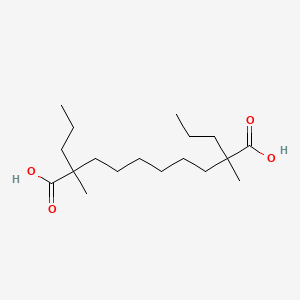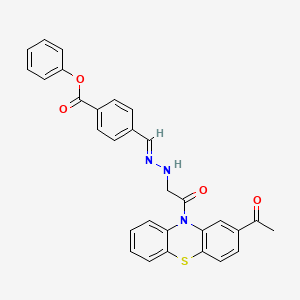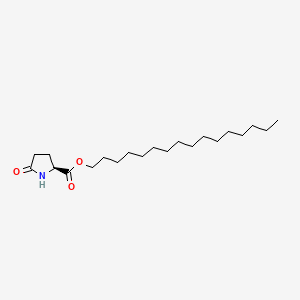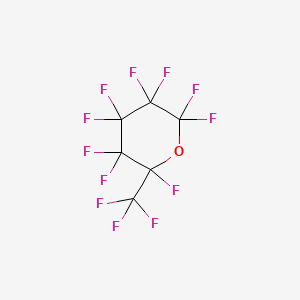
2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran: is a fluorinated organic compound characterized by its unique structure, which includes multiple fluorine atoms and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated alkenes and aldehydes.
Cyclization Reaction: The key step involves a cyclization reaction to form the pyran ring. This can be achieved through various methods, including
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions, ensuring high yields, and minimizing by-products. Continuous flow reactors and advanced purification techniques may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction Reactions: Reduction reactions can be used to modify the compound’s structure, such as reducing double bonds or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium hydride, potassium tert-butoxide.
Electrophilic Reagents: Bromine, iodine.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives, while oxidation reactions can produce compounds with additional oxygen-containing functional groups.
Scientific Research Applications
2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran has several scientific research applications:
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with desirable properties such as hydrophobicity and chemical resistance.
Pharmaceuticals: It may serve as a building block for the synthesis of novel drug candidates, particularly those requiring fluorine atoms for enhanced bioactivity and metabolic stability.
Chemical Research: The compound is used as a model system for studying the effects of fluorination on chemical reactivity and molecular interactions.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of multiple fluorine atoms can enhance binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-2H-pyran: Lacks the trifluoromethyl group, resulting in different chemical properties.
2,2,3,3,4,4,5,5,6-Nonafluoro-6-methyl-2H-pyran: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran is unique due to the presence of both multiple fluorine atoms and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
356-47-8 |
|---|---|
Molecular Formula |
C6F12O |
Molecular Weight |
316.04 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6-nonafluoro-6-(trifluoromethyl)oxane |
InChI |
InChI=1S/C6F12O/c7-1(8)2(9,10)4(13,5(14,15)16)19-6(17,18)3(1,11)12 |
InChI Key |
ZCPSRQQUNLMQMM-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(OC(C1(F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


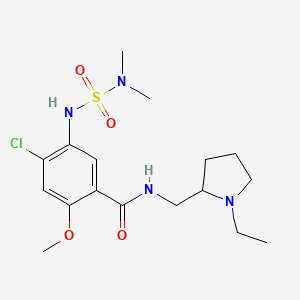


![zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione](/img/structure/B12694641.png)
